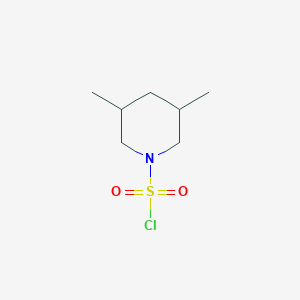

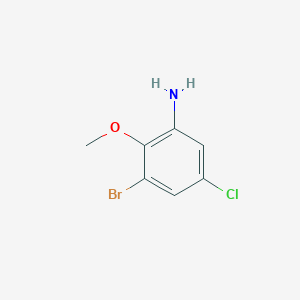

3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

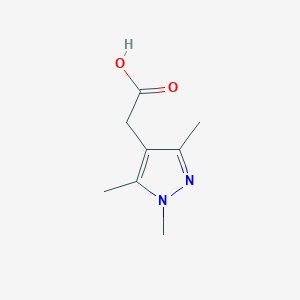

3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde, also referred to as FPA, is a fluorinated aryl pyrazole compound that has been extensively studied in recent years due to its potential applications in various fields. FPA has a wide range of properties that make it suitable for use in various scientific and industrial applications. It has been used in the synthesis of other compounds, as a reagent for the synthesis of organic compounds, and as a catalyst for organic reactions. In addition, FPA has been studied for its potential therapeutic applications, such as its ability to modulate gene expression and its potential use as a drug for the treatment of certain diseases.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Research has shown that fluorinated pyrazoles and their derivatives are valuable as building blocks in organic synthesis and medicinal chemistry due to their unique chemical properties and biological activity. For example, the synthesis of various pyrazole derivatives has been accomplished through reactions involving similar fluorinated compounds, demonstrating their versatility in constructing complex molecular structures with potential bioactive properties (Surmont et al., 2011).

Antimicrobial Activity

Several studies have focused on the synthesis of fluorine-containing pyrazoles and testing their antimicrobial activity. Compounds exhibiting significant antibacterial and antifungal activities highlight the potential of fluorine-substituted pyrazoles in developing new antimicrobial agents (Gadakh et al., 2010).

Fluorescent Chemosensors

Fluorinated pyrazole derivatives have also been investigated for their photophysical properties, with some being developed as fluorescent chemosensors for metal ions. This application is particularly relevant in environmental monitoring and bioimaging, where selective and sensitive detection of metal ions is crucial (Khan, 2020).

Safety and Hazards

The safety information for 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Similar compounds have been used in proteomics research , suggesting that this compound may also interact with proteins to exert its effects.

Mode of Action

A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde might interact with its targets in a similar manner.

Pharmacokinetics

Similar compounds have been analyzed according to the rule-of-five developed by lipinski co-workers , which suggests that this compound might have good absorption and bioavailability.

Result of Action

A related compound showed potent in vitro antipromastigote activity , suggesting that this compound might have similar effects.

Action Environment

Similar compounds exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °c to 340 °c , suggesting that this compound might also be stable under various environmental conditions.

Biochemical Analysis

Biochemical Properties

3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is often used as a building block in the synthesis of more complex molecules, which can then be used to probe biological systems. For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can help researchers understand the mechanisms of enzyme activity and regulation. Additionally, this compound can form covalent bonds with amino acid residues in proteins, leading to modifications that can alter protein function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By interacting with key proteins in this pathway, this compound can either enhance or inhibit signal transduction, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as enhancing cellular resilience to oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range leads to a significant change in biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups to the molecule, making it more soluble and easier to excrete. This compound can also affect metabolic flux by altering the levels of key metabolites, such as reactive oxygen species and adenosine triphosphate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific organelles, such as the mitochondria or nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be phosphorylated or acetylated, which can influence its localization and interaction with other biomolecules. The precise localization of this compound can determine its role in cellular processes, such as signal transduction and gene expression .

Properties

IUPAC Name |

3-fluoro-4-pyrazol-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKXSDVUPAZQMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585469 |

Source

|

| Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433920-88-8 |

Source

|

| Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)